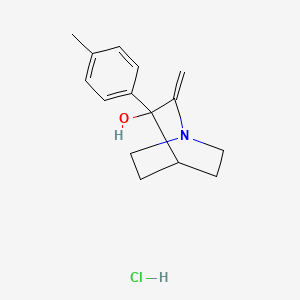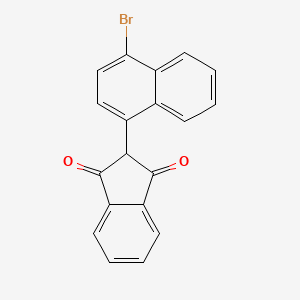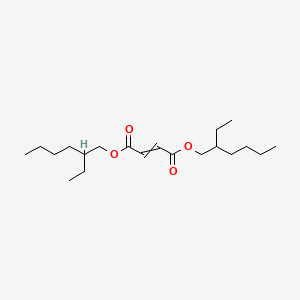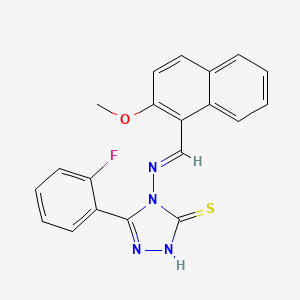
2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinuclidine core, which is a bicyclic amine, and a methylene group attached to a p-tolyl group. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride typically involves a multi-step process. One common method starts with the preparation of the quinuclidine core, followed by the introduction of the methylene and p-tolyl groups. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the quinuclidine core or the p-tolyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of reduced quinuclidine derivatives.
Substitution: Formation of substituted quinuclidinol derivatives.
Applications De Recherche Scientifique
2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride involves its interaction with specific molecular targets. The quinuclidine core can interact with receptors or enzymes, potentially modulating their activity. The methylene and p-tolyl groups may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(p-Tolyl)-3-quinuclidinol: Lacks the methylene group, which may affect its reactivity and applications.
2-Methylene-3-phenyl-3-quinuclidinol: Similar structure but with a phenyl group instead of a p-tolyl group, which can influence its chemical properties and biological activity.
Uniqueness
2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride is unique due to the presence of both the methylene and p-tolyl groups, which can enhance its reactivity and potential applications. The hydrochloride form also improves its solubility, making it more versatile for various research and industrial purposes.
Propriétés
Numéro CAS |
82380-43-6 |
|---|---|
Formule moléculaire |
C15H20ClNO |
Poids moléculaire |
265.78 g/mol |
Nom IUPAC |
2-methylidene-3-(4-methylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C15H19NO.ClH/c1-11-3-5-13(6-4-11)15(17)12(2)16-9-7-14(15)8-10-16;/h3-6,14,17H,2,7-10H2,1H3;1H |
Clé InChI |
JOQWMUPYRUSRSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(C3CCN(C2=C)CC3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12007142.png)
![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)

![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)


![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12007192.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)



